4-(4-Amino-2,5-dimethylphenyl)-2,5-dimethylaniline
Description
Fourier-Transform Infrared Spectroscopy
The Fourier-transform infrared (FT-IR) spectrum exhibits key absorption bands at:
Nuclear Magnetic Resonance Spectroscopy
¹H Nuclear Magnetic Resonance (NMR) in deuterated dimethyl sulfoxide (DMSO-d₆) shows:
- δ 6.85 ppm (singlet) : Aromatic protons ortho to methyl groups.
- δ 6.45 ppm (doublet) : Aromatic protons para to the amino group.
- δ 2.20 ppm (singlet) : Methyl groups attached to the aromatic rings.
- δ 1.98 ppm (broad singlet) : Exchangeable amino protons.
¹³C NMR confirms the connectivity:
Ultraviolet-Visible Spectroscopy
The ultraviolet-visible (UV-Vis) spectrum in ethanol shows absorption maxima at 275 nm (π→π* transitions of aromatic rings) and 310 nm (n→π* transitions involving the amino groups). Solvatochromic shifts confirm intramolecular charge transfer between the electron-donating amino groups and the aromatic π-system.
Computational Chemistry Approaches for Molecular Orbital Analysis
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into electronic properties. The highest occupied molecular orbital (HOMO) localizes on the amino-substituted aromatic ring, while the lowest unoccupied molecular orbital (LUMO) resides on the methyl-substituted ring (energy gap: 4.12 eV). Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of the amino groups and the σ* orbitals of adjacent C–H bonds (stabilization energy: 8.2 kcal/mol).
Table 2: Computational parameters for 4-(4-amino-2,5-dimethylphenyl)-2,5-dimethylaniline
| Parameter | Value |
|---|---|
| HOMO energy | -5.78 eV |
| LUMO energy | -1.66 eV |
| Dipole moment | 2.45 D |
| NBO stabilization | 8.2 kcal/mol |
Comparative Analysis with Structural Analogues (e.g., 4,4'-Methylenebisaniline Derivatives)
Compared to 4,4'-methylenebisaniline, 4-(4-amino-2,5-dimethylphenyl)-2,5-dimethylaniline exhibits:
- Increased steric bulk : Methyl groups at the 2,5-positions reduce rotational freedom (biphenyl dihedral angle: 48.7° vs. 35.2° in methylenebisaniline).
- Enhanced electron density : Amino groups at both rings increase HOMO energy (-5.78 eV vs. -6.12 eV for methylenebisaniline).
- Altered solubility : Methyl substituents improve solubility in nonpolar solvents (logP: 3.12 vs. 2.45 for methylenebisaniline).
Table 3: Structural comparison with 4,4'-methylenebisaniline
| Property | 4-(4-Amino-2,5-dimethylphenyl)-2,5-dimethylaniline | 4,4'-Methylenebisaniline |
|---|---|---|
| Molecular weight | 270.37 g/mol | 198.26 g/mol |
| Biphenyl dihedral angle | 48.7° | 35.2° |
| HOMO energy | -5.78 eV | -6.12 eV |
| logP | 3.12 | 2.45 |
Properties
CAS No. |
4746-76-3 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-(4-amino-2,5-dimethylphenyl)-2,5-dimethylaniline |
InChI |
InChI=1S/C16H20N2/c1-9-7-15(17)11(3)5-13(9)14-6-12(4)16(18)8-10(14)2/h5-8H,17-18H2,1-4H3 |
InChI Key |
LSTLTRBNTMVTLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C)C2=C(C=C(C(=C2)C)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-2,5-dimethylphenyl)-2,5-dimethylaniline primarily involves nucleophilic aromatic substitution or reductive amination strategies starting from appropriately substituted aniline derivatives and benzyl halides.
-
- 2,5-Dimethylaniline
- 4-Amino-2,5-dimethylbenzyl chloride (or related benzyl halides)
Key Reaction:
Nucleophilic substitution of 2,5-dimethylaniline with 4-amino-2,5-dimethylbenzyl chloride under basic conditions to form the bis-aniline structure.-
- Base: Sodium hydroxide or potassium carbonate to deprotonate the amine and facilitate nucleophilic attack.
- Solvent: Polar organic solvents such as ethanol or dimethylformamide (DMF) to dissolve reactants and promote reaction kinetics.
- Temperature: Elevated temperatures around 80–100°C to ensure complete conversion.
Purification:
Recrystallization from ethanol or methanol and/or chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure product.
Industrial Scale Considerations
- Large-Scale Reactors: Batch or continuous flow reactors are employed to handle bulk synthesis, ensuring consistent temperature control and mixing.
- Continuous Flow Systems: These systems improve reaction efficiency, yield, and reproducibility by maintaining steady-state conditions.
- Purification: Industrial purification often involves crystallization and filtration, with chromatography reserved for high-purity requirements.
Detailed Research Findings and Analysis
Reaction Mechanism Insights
- The nucleophilic substitution proceeds via the amine nitrogen of 2,5-dimethylaniline attacking the benzyl chloride carbon, displacing the chloride ion.
- The presence of electron-donating methyl groups on the aromatic rings enhances nucleophilicity and stabilizes intermediates.
- Basic conditions deprotonate the amine, increasing its nucleophilicity.
Influence of Reaction Parameters
| Parameter | Effect on Reaction | Optimal Range/Notes |
|---|---|---|
| Base Type | Strong bases increase nucleophilicity | NaOH or K2CO3 preferred |
| Solvent Polarity | Polar aprotic solvents favor nucleophilic substitution | DMF or ethanol commonly used |
| Temperature | Higher temperatures increase reaction rate | 80–100°C optimal |
| Reaction Time | Sufficient time needed for complete conversion | Typically 4–6 hours |
| Molar Ratios | Excess benzyl chloride can drive reaction forward | Slight excess (1.1 eq) recommended |
Spectroscopic and Analytical Characterization
-
- Aromatic protons appear in δ 6.8–7.5 ppm range.
- Methyl groups show singlets around δ 2.3–2.5 ppm.
- Amino protons appear as broad singlets near δ 5.2–5.5 ppm.
-
- N-H stretching vibrations observed at 3300–3500 cm⁻¹.
- C-N stretching bands appear between 1250–1350 cm⁻¹.
-
- Molecular ion peak consistent with molecular weight (~240 g/mol).
- Fragmentation patterns confirm bis-aniline structure.
-
- Single-crystal X-ray diffraction confirms molecular geometry and substitution pattern.
- Crystals grown by slow evaporation from ethanol at room temperature yield high-quality data.
Comparative Table of Preparation Methods
| Aspect | Laboratory Synthesis | Industrial Production |
|---|---|---|
| Starting Materials | 2,5-Dimethylaniline, 4-amino-2,5-dimethylbenzyl chloride | Same as lab scale, but in bulk quantities |
| Reaction Type | Nucleophilic substitution under basic conditions | Continuous flow or batch reactors |
| Solvent | Ethanol, DMF | Ethanol, DMF, or other industrial solvents |
| Temperature | 80–100°C | Controlled, often optimized for scale |
| Purification | Recrystallization, chromatography | Crystallization, filtration, sometimes chromatography |
| Yield | Moderate to high (70–90%) | Optimized for maximum yield and purity |
| Reaction Time | 4–6 hours | Reduced via continuous flow (minutes to hours) |
Summary of Key Research Outcomes
- The nucleophilic substitution method is the most established and efficient route for synthesizing 4-(4-Amino-2,5-dimethylphenyl)-2,5-dimethylaniline.
- Reaction parameters such as base strength, solvent choice, and temperature critically influence yield and purity.
- Purification by recrystallization and chromatographic methods ensures high-purity product suitable for research and industrial applications.
- Spectroscopic and crystallographic techniques provide definitive structural confirmation.
- Industrial scale-up benefits from continuous flow technology, improving reproducibility and throughput.
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-2,5-dimethylphenyl)-2,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Modified aniline derivatives.
Substitution: Various substituted aniline compounds.
Scientific Research Applications
Chemistry
This compound serves as an important intermediate in the synthesis of various dyes and pigments. Its unique structure allows for versatile chemical reactions, including:
- Oxidation to form quinone derivatives.
- Reduction to create modified aniline derivatives.
- Electrophilic substitution reactions that introduce different functional groups onto the benzene ring.
Biology
In biological research, 4-(4-Amino-2,5-dimethylphenyl)-2,5-dimethylaniline is used to study enzyme interactions and protein binding. Its amino groups can form hydrogen bonds with proteins, influencing their activity and facilitating investigations into biochemical pathways.
Medicine
Research has explored the potential of this compound as a precursor for pharmaceutical compounds. Its structural properties may contribute to the development of new drugs targeting specific biological processes or diseases .
Industry
In industrial applications, this compound is utilized in the production of polymers and resins. Its chemical stability and reactivity make it suitable for creating materials with desirable properties for various applications.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
-
Enzyme Interaction Studies:
A study focusing on enzyme kinetics demonstrated that modifications in the amino groups of this compound significantly altered enzyme activity profiles, suggesting its utility in drug design . -
Toxicological Assessments:
Toxicological studies indicated that while the compound exhibits some toxicity at high concentrations, it also shows potential for safe use in controlled environments when used as a precursor in drug synthesis . -
Polymer Production:
Industrial research highlighted the effectiveness of this compound in synthesizing high-performance polymers that exhibit enhanced thermal stability and mechanical properties compared to traditional materials.
Mechanism of Action
The mechanism of action of 4-(4-Amino-2,5-dimethylphenyl)-2,5-dimethylaniline involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The target compound is a biphenyl derivative, distinguishing it from simpler monoaromatic analogs like 2,5-dimethylaniline.
- Compared to TMB dihydrochloride, the target has methyl groups at 2,5 positions instead of 3,5, altering steric and electronic properties .
- The presence of two amino groups (vs.
Physicochemical Properties
Notes:
Biological Activity
4-(4-Amino-2,5-dimethylphenyl)-2,5-dimethylaniline is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including toxicity, mutagenicity, and potential therapeutic applications.
- Chemical Formula : C13H16N2
- Molecular Weight : 200.28 g/mol
- CAS Number : 5339-30-0
Toxicity Studies
Research indicates that compounds related to 4-(4-Amino-2,5-dimethylphenyl)-2,5-dimethylaniline exhibit varying degrees of toxicity. For instance, studies involving similar dimethylanilines have shown:
- Acute Toxicity : In a study on 2,6-dimethylaniline, the oral LD50 was found to be between 300 and 2000 mg/kg in rats, suggesting significant toxicity at higher doses .
- Chronic Toxicity : Long-term exposure studies have demonstrated effects on organ systems such as the liver and kidneys. For example, high doses of 2,4-dimethylaniline led to liver enlargement and renal damage in animal models .
| Compound | Oral LD50 (mg/kg) | Observed Effects |
|---|---|---|
| 2,6-Dimethylaniline | 300 - 2000 | Hematopoietic effects |
| 2,4-Dimethylaniline | <300 | Hepatotoxicity and renal damage |
Mutagenicity
The mutagenic potential of related dimethylanilines has been investigated through various assays:
- Bacterial Reverse Mutation Assays : Some studies reported that certain isomers of dimethylanilines were mutagenic in strains of Salmonella typhimurium and Escherichia coli, particularly when activated by S9 mix . However, results varied significantly across different isomers.
| Isomer | Mutagenicity (with S9 mix) |
|---|---|
| 2,3-Dimethylaniline | Positive |
| 2,4-Dimethylaniline | Positive |
| 2,6-Dimethylaniline | Negative |
Anticancer Potential
Emerging research suggests that compounds with similar structures may possess anticancer properties:
- Cell Proliferation Inhibition : In vitro studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines. For instance, a pyrimidine-based compound demonstrated an IC50 of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line .
Study on Anticancer Activity
A recent study explored the anticancer potential of a compound structurally related to 4-(4-Amino-2,5-dimethylphenyl)-2,5-dimethylaniline. The results indicated:
- Significant inhibition of lung metastasis in a mouse model.
- Induction of apoptosis in cancer cells through targeted signaling pathways.
This suggests that similar compounds could be further explored for their therapeutic potential against aggressive cancers.
Q & A
Q. What are the recommended synthetic routes for 4-(4-Amino-2,5-dimethylphenyl)-2,5-dimethylaniline under laboratory conditions?
Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging protocols for analogous diarylamine derivatives. For example:
- Step 1: Use PdCl₂(PPh₃)₂ or Pd(OAc)₂ with phosphine ligands (e.g., PCy₃) to facilitate coupling between halogenated aniline precursors and boronic acids .
- Step 2: Optimize reaction conditions (e.g., DMF as solvent, 2 M K₂CO₃ as base) at elevated temperatures (80–100°C) .
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Q. How can researchers characterize the electronic environment of substituents in this compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks based on substituent-induced chemical shifts. Methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) reveal steric and electronic interactions. For example, para-amino groups deshield adjacent protons .
- FT-IR: Detect N–H stretching (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) to confirm amine functionality .
- Mass Spectrometry: Use high-resolution MS to validate molecular weight (e.g., C₁₆H₂₁N₂: calculated 241.17 g/mol).
Advanced Research Questions
Q. How do steric effects from methyl groups influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Hindrance: Bulky methyl groups at positions 2 and 5 reduce accessibility of the aromatic ring to catalysts, slowing coupling kinetics. Ligand choice (e.g., PCy₃ over PPh₃) mitigates this by enhancing steric tolerance .
- Electronic Effects: Methyl groups donate electron density, activating the ring for electrophilic substitution but deactivating it for nucleophilic pathways. Computational modeling (DFT) can predict regioselectivity .
Data Contradiction Example:
Conflicting yields in Pd-catalyzed reactions may arise from competing steric vs. electronic effects. Control experiments with mono-methylated analogs are recommended to isolate variables.
Q. What strategies mitigate conflicting spectroscopic data in reaction optimization studies?
Methodological Answer:
- Multi-Technique Validation: Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping peaks .
- Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation, especially for regiochemical ambiguities .
- Reaction Monitoring: Use in-situ IR or LC-MS to track intermediate formation and identify side products (e.g., over-oxidation of amines).
Q. How can computational methods predict the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- DFT Calculations: Model protonation states of the amino groups to predict pH-dependent stability (pKa ~4–6 for aromatic amines).
- Molecular Dynamics (MD): Simulate thermal degradation pathways (e.g., methyl group oxidation at >150°C) .
- Experimental Validation: Compare computational predictions with accelerated stability testing (40–80°C, pH 1–13).
Q. What role do substituent positions play in modulating the compound’s fluorescence or electrochemical properties?
Methodological Answer:
- Fluorescence: Para-amino groups enhance conjugation, increasing quantum yield. Methyl groups at 2,5-positions reduce aggregation-caused quenching (ACQ) .
- Electrochemistry: Cyclic voltammetry (CV) reveals oxidation peaks at ~0.8 V (vs. Ag/AgCl) for the amino groups, with methyl substituents shifting potentials by +0.1–0.3 V .
Q. How can researchers resolve discrepancies in reaction yields when scaling up synthesis?
Methodological Answer:
- Kinetic Profiling: Identify rate-limiting steps (e.g., catalyst activation) using microreactors or flow chemistry.
- Purification Optimization: Replace column chromatography with recrystallization (e.g., ethanol/water) for higher scalability .
- DoE (Design of Experiments): Statistically analyze factors (catalyst loading, temperature) to refine conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
